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Introduction

Trifludimoxazin is a protoporphyrinogen oxidase (PPO) inhibiting herbicide, belonging to the
Group 14 (WSSA) or Group G (HRAC) classification.[1] Its mode of action involves the
inhibition of the PPO enzyme, a key component in the biosynthesis of chlorophyll in plants and
heme in animals.[2][3] This inhibition leads to the accumulation of protoporphyrinogen IX,
which, in the presence of light and oxygen, results in the formation of highly reactive oxygen
species (ROS), causing rapid cell membrane disruption and death in susceptible plants.[2][3]
While effective for weed control, the non-specific nature of PPO inhibition raises concerns
about its potential impact on non-target organisms that also rely on the heme biosynthesis
pathway. This technical guide provides an in-depth analysis of the toxicological profile of
Trifludimoxazin in various non-target organisms, based on available scientific data.

Toxicological Profile in Non-Target Vertebrates
Mammals

Trifludimoxazin generally exhibits low acute toxicity to mammals via oral, dermal, and
inhalation routes.[4] The primary target organs identified in repeat-dose studies are the liver
and thyroid.

Data Presentation: Mammalian Toxicity
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Endpoint Species Value Study Type Source
Rat (Rattus Acute Oral
Acute Oral LD50 _ >2000 mg/kg bw o [4]
norvegicus) Toxicity
Acute Dermal Acute Dermal
Rat >5000 mg/kg bw o [5]
LD50 Toxicity
Acute Inhalation Acute Inhalation
Rat >3.4 mg/L (4h) . [5]
LC50 Toxicity
Chronic Toxicity 10.7 mg/kg )
Rat 24-month dietary  [4]
NOAEL bw/day
Reproductive
Toxicity NOAEL Rat 21 mg/kg bw/day  Two-generation [4]
(Parental)
Reproductive
Toxicity NOAEL Rat 64 mg/kg bw/day  Two-generation [4]
(Offspring)
Developmental Lower than
Toxicity NOAEL Rabbit developmental Developmental
(Maternal) NOAEL
Developmental
o ) Lower dose than
Toxicity NOAEL Rabbit Developmental

(Fetal)

maternal toxicity

Experimental Protocols: Mammalian Toxicity Testing

The toxicological data for mammals are typically generated following standardized OECD
guidelines to ensure reproducibility and comparability.

o Acute Oral Toxicity (OECD 420, 423, or 425): These guidelines describe methods to assess
the toxicity of a substance after a single oral dose. The Fixed Dose Procedure (OECD 420),
for instance, involves administering the substance at one of four fixed dose levels (5, 50,
300, or 2000 mg/kg) to a small number of animals of a single sex (usually females).[3][6]
Observations for signs of toxicity and mortality are made over a 14-day period.[3]
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o Acute Dermal Toxicity (OECD 402): This test evaluates the toxicity of a substance applied to
the skin. A single dose is applied to a shaved area of the skin (typically in rats or rabbits) and
covered with a porous gauze dressing for 24 hours.[7] Animals are observed for 14 days for
signs of toxicity and mortality.[7]

e Reproductive and Developmental Toxicity (OECD 416 and 414): Two-generation
reproductive toxicity studies (OECD 416) involve the administration of the test substance to
male and female animals (usually rats) for one generation, from before mating through to the
weaning of their offspring. The offspring (F1 generation) are then selected to become the
parents of the F2 generation. Developmental toxicity studies (OECD 414) involve
administering the substance to pregnant females (usually rats or rabbits) during the period of
organogenesis.

Birds

Trifludimoxazin shows low acute oral toxicity to birds but is more toxic when administered
through the diet.[4] Reproductive studies have indicated potential effects on egg-laying and
survival rates during egg development.[4]

Data Presentation: Avian Toxicity

Endpoint Species Value Study Type Source

Bobwhite quail,
Acute Oral

Acute Oral LD50  Mallard duck, >2000 mg/kg bw o [4]
Toxicity
Zebra finch
Mallard duck )
) 561 mg a.i./kg )
Dietary LC50 (Anas diet 5-day Dietary [4]
ie
platyrhynchos)
] Mallard duck
Reproductive @ 16 ma/ka bu/d o y 4]
nas m w/da ne-generation
NOAEL 99 Y g
platyrhynchos)

Experimental Protocols: Avian Toxicity Testing
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e Avian Acute Oral Toxicity Test (OECD 223): This test determines the acute oral toxicity of a
substance to birds after a single oral dose. The test substance is administered by gavage to
birds (e.g., bobwhite quail or mallard duck) that have been fasted. The birds are then
observed for at least 14 days for signs of toxicity and mortality.

» Avian Dietary Toxicity Test (OECD 205): This guideline assesses the toxicity of a substance
when administered in the diet. Birds are fed a diet containing the test substance for five
days, followed by a three-day observation period on a normal diet. The concentration that is
lethal to 50% of the test birds (LC50) is determined.

e Avian Reproduction Test (OECD 206): This long-term study evaluates the effects of a
substance on the reproductive success of birds. Adult birds are fed a diet containing the test
substance for a period that includes egg-laying, incubation, and hatching. Endpoints such as
the number of eggs laid, fertility, hatchability, and survival of offspring are measured.

Toxicological Profile in Non-Target Aquatic
Organisms
Fish

Trifludimoxazin is reported to have low toxicity to fish, with no mortality observed up to its limit
of water solubility.[4]

Data Presentation: Fish Toxicity

Endpoint Species Value Study Type Source

Rainbow trout

(Oncorhynchus
Acute LC50 mykiss), Bluegill ) o
_ >1.7 mg a.i./L Acute Toxicity [4]
(96h) sunfish,
Sheepshead

minnow, Carp

Experimental Protocols: Fish Toxicity Testing
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» Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance
that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[2] Fish are
exposed to a range of concentrations of the test substance in a static, semi-static, or flow-
through system.[2]

Aquatic Invertebrates

The toxicity of Trifludimoxazin to aquatic invertebrates is considered moderate.[8]

Data Presentation: Aquatic Invertebrate Toxicity

Endpoint Species Value Study Type Source
Acute EC50 Water flea Moderate Acute ]
(48h) (Daphnia magna)  Toxicity Immobilisation

Chronic NOEC Water flea

] - Reproduction -
(21d) (Daphnia magna)

Experimental Protocols: Aquatic Invertebrate Toxicity Testing

e Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a
substance to Daphnia. Young daphnids are exposed to a series of concentrations of the test
substance for 48 hours. The concentration that causes immobilisation in 50% of the
daphnids (EC50) is determined.

o Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the impact of a
substance on the reproductive output of Daphnia magna over a 21-day period.[9][10] The
number of live offspring produced is the primary endpoint used to determine the No-
Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration
(LOEC).[10]

Toxicological Profile in Non-Target Terrestrial
Invertebrates
Bees
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BENGHE

Trifludimoxazin is considered to have low acute toxicity to adult honeybees through both
contact and oral exposure.[4] However, some studies have indicated potential chronic risks to
bee larvae.[11]

Data Presentation: Bee Toxicity

Endpoint Species Value Study Type Source
Acute Contact Honeybee (Apis )
. >100 pg a.i./bee Acute Contact [4][8]
LD50 mellifera)
Honeybee (Apis ]
Acute Oral LD50 ) >100 ug a.i./bee Acute Oral [41[8]
mellifera)
Honeybee (Apis ) o
Larval LD50 ) 46 g a.i./bee Larval Toxicity [4]
mellifera)
Chronic Adult Honeybee (Apis 10
] Y (Ap ] Hd Chronic Dietary [4]
NOEL mellifera) a.i./bee/day
Chronic Larval Honeybee (Apis ]
6.3 ug a.i./bee 22-day study [4]

NOEL mellifera)

Experimental Protocols: Bee Toxicity Testing

e Honeybees - Acute Contact Toxicity Test (OECD 214): This test determines the contact
toxicity of a substance to adult honeybees.[4] The test substance is applied directly to the
dorsal thorax of the bees.[4] Mortality is recorded at 24, 48, and, if necessary, 72 and 96
hours to calculate the LD50.[4]

o Honeybees - Acute Oral Toxicity Test (OECD 213): This guideline is used to assess the oral
toxicity of a substance.[1] A group of bees is fed a sucrose solution containing the test
substance for a defined period.[4] Mortality is observed at set intervals to determine the
LD50.[1]

Soil Organisms

Trifludimoxazin shows low acute toxicity to soil macro-organisms like earthworms.[4]
However, long-term exposure may inhibit reproduction.[4]
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Data Presentation: Soil Organism Toxicity

Endpoint Species Value Study Type Source
Acute LC50 Earthworm >500 mg a.i./kg o
e _ Acute Toxicity [4]
(14d) (Eisenia fetida) dry soll
Chronic NOEC Earthworm 154 mg a.i./kg )
) o ) ) Reproduction [4]
(reproduction) (Eisenia andrei) dry sall

Experimental Protocols: Soil Organism Toxicity Testing

o Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a
substance to earthworms.[12] Adult earthworms are exposed to artificial soil treated with a
range of concentrations of the test substance for 14 days.[8][12] The LC50 is determined
based on mortality.[8]

o Earthworm Reproduction Test (OECD 222): This chronic study assesses the sublethal
effects of a substance on earthworm reproduction.[8] Adult earthworms are exposed to
treated soil for 28 days, after which the adults are removed, and the soil is incubated for
another 28 days to allow for the hatching of cocoons.[8] The number of juvenile worms is the
primary endpoint.[8]

Mechanism of Action and Signaling Pathways

The primary mode of action of Trifludimoxazin is the inhibition of the protoporphyrinogen
oxidase (PPO) enzyme.[2] This enzyme is crucial for the biosynthesis of both chlorophyll in
plants and heme in animals.[2][3] Heme is a vital component of hemoglobin, myoglobin, and
cytochromes.

Signaling Pathway of PPO Inhibition-Induced Toxicity
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Caption: PPO inhibition by Trifludimoxazin leads to oxidative stress and cellular damage.

Inhibition of PPO by Trifludimoxazin disrupts the normal heme biosynthetic pathway, leading
to the accumulation of its substrate, protoporphyrinogen IX.[3] This accumulated substrate is
then auto-oxidized to protoporphyrin IX, which is a potent photosensitizer.[13] In the presence
of light and molecular oxygen, protoporphyrin IX generates reactive oxygen species (ROS),
such as singlet oxygen.[13] This surge in ROS leads to a state of oxidative stress within the
cell, causing widespread damage to cellular components.[5] Key consequences include lipid
peroxidation, which damages cell membranes, and oxidative damage to proteins and DNA.
Ultimately, this cascade of events can trigger apoptosis (programmed cell death) and lead to
the organ-specific toxicities observed in animal studies, such as hepatotoxicity and thyroid
toxicity.

Experimental Workflow Visualization

The assessment of the toxicological profile of a chemical like Trifludimoxazin in non-target
organisms follows a structured, tiered approach.
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Caption: A tiered approach for assessing the ecotoxicological risk of pesticides.

Conclusion

Trifludimoxazin exhibits a varied toxicological profile across different non-target organisms.
While its acute toxicity to vertebrates and adult bees is generally low, there are concerns
regarding its effects on avian reproduction, bee larvae, and the reproductive capacity of soil
organisms under chronic exposure scenarios. The primary mechanism of toxicity is well-
understood to be the inhibition of the PPO enzyme, leading to oxidative stress-induced cellular
damage. A comprehensive understanding of these toxicological endpoints and the underlying
mechanisms is crucial for conducting thorough environmental risk assessments and ensuring
the safe and responsible use of this herbicide. Further research into the specific downstream
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signaling pathways affected in non-target animals would provide a more complete picture of its
toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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